![molecular formula C17H17N5OS B2543111 2-{[4-氨基-5-(3-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-苯基乙酰胺 CAS No. 900006-94-2](/img/structure/B2543111.png)
2-{[4-氨基-5-(3-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a sulfanyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
Target of action
Triazoles are a class of drugs that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . Sulfanylacetamides, on the other hand, are less well-studied, and their targets can vary widely depending on the specific compound.
Mode of action
As mentioned, triazoles inhibit the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols that are toxic to the fungus and cause the fungal cell membrane to become permeable and leaky . The mode of action of sulfanylacetamides is less clear and would depend on the specific compound.
Biochemical pathways
The primary biochemical pathway affected by triazoles is the ergosterol biosynthesis pathway in fungi. By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . The biochemical pathways affected by sulfanylacetamides would depend on the specific compound.
Pharmacokinetics
Many triazoles are well-absorbed orally and are metabolized in the liver . The pharmacokinetics of sulfanylacetamides would depend on the specific compound.
Result of action
The result of the action of triazoles is the death of the fungal cell due to the disruption of the cell membrane . The results of the action of sulfanylacetamides would depend on the specific compound and its target.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the amino and methylphenyl groups. The final step involves the acylation of the triazole derivative with phenylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
化学反应分析
Types of Reactions
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in the formation of corresponding amines.
相似化合物的比较
Similar Compounds
- 2-Amino-4-methylphenol
- N-(3-Amino-4-methylphenyl)benzamide
- 2-Phenethylamines
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide stands out due to its unique combination of functional groups. The presence of the triazole ring, sulfanyl group, and acetamide moiety provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-6-5-7-13(10-12)16-20-21-17(22(16)18)24-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMHEYSTNIMXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
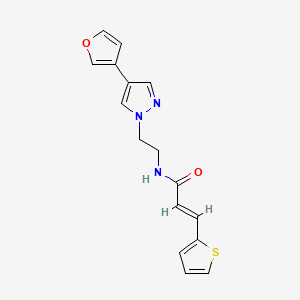
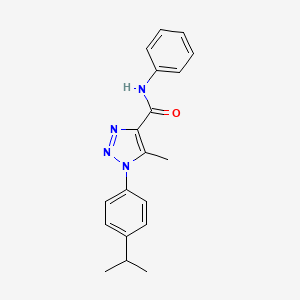
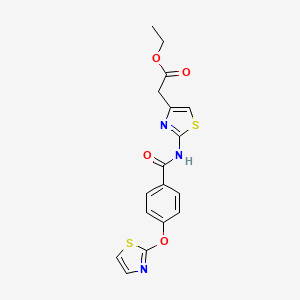
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)
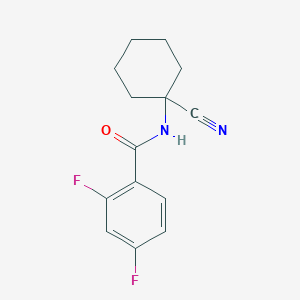
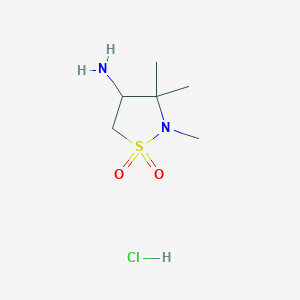
![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)
![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)
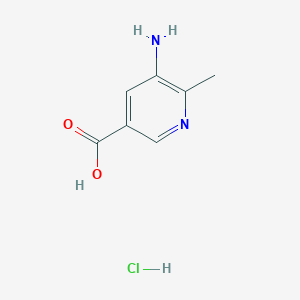
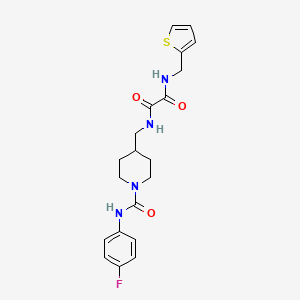
![ethyl 5-(4-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)
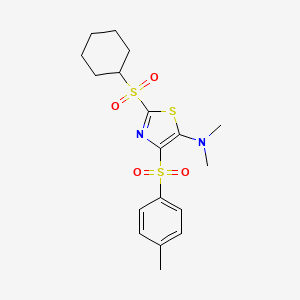
![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)
